molecular formula C26H25N3O5 B2676678 Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-55-8

Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2676678
CAS No.: 478246-55-8
M. Wt: 459.502
InChI Key: YWXUAJWEOQAAHN-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound that features a biphenyl group, a piperazine ring, and a nitrobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with a piperazine derivative under nucleophilic substitution conditions.

    Introduction of the Nitro Group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.

    Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperazine derivatives.

    Hydrolysis: Formation of the carboxylic acid derivative.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its piperazine and biphenyl groups.

    Material Science: Its structural properties make it suitable for the development of polymers and advanced materials.

Biology and Medicine:

    Pharmaceuticals: Potential use as a drug candidate due to its complex structure, which may interact with various biological targets.

    Biological Probes: Used in the study of enzyme interactions and receptor binding due to its functional groups.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-[4-(2-phenyl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate
  • Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-aminobenzenecarboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the benzene ring or variations in the piperazine ring can significantly alter the compound’s properties.
  • Unique Features: The specific arrangement of the biphenyl group and the nitrobenzenecarboxylate moiety in Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate provides unique steric and electronic properties, making it distinct from similar compounds.

This detailed overview covers the essential aspects of Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

methyl 3-nitro-4-[4-[2-oxo-2-(4-phenylphenyl)ethyl]piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-34-26(31)22-11-12-23(24(17-22)29(32)33)28-15-13-27(14-16-28)18-25(30)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXUAJWEOQAAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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